3-(1H-pyrrol-3-yl)propanoic acid

説明

Contextualization within Organic Chemistry and Heterocyclic Compounds Research

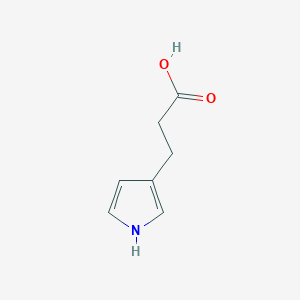

3-(1H-pyrrol-3-yl)propanoic acid, with the chemical formula C₇H₉NO₂, is classified as a heterocyclic compound. Specifically, it is a derivative of pyrrole (B145914), a five-membered aromatic heterocycle containing a single nitrogen atom. The structure features a propanoic acid chain attached to the third position of the pyrrole ring.

The pyrrole ring is a fundamental structural motif in a vast array of natural products and synthetic molecules, prized for its unique electronic properties and its ability to engage in various chemical transformations. google.com The presence of both a carboxylic acid group and a secondary amine within the pyrrole ring endows this compound with a versatile chemical character, allowing it to serve as a valuable building block in the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol nih.gov |

| CAS Number | 134448-22-9 chem960.com |

| Appearance | Solid |

| Melting Point | 59-64 °C |

| SMILES | C1=CNC=C1CCC(=O)O |

| InChI Key | RJYXUUHRYSSIKQ-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases.

Significance of Pyrrole-Containing Propanoic Acid Derivatives in Life Sciences

The true significance of this compound and its derivatives becomes apparent in the realm of life sciences, particularly in medicinal chemistry. The pyrrole nucleus is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. google.comsigmaaldrich.com When combined with a propanoic acid side chain, the resulting molecule can interact with biological targets in specific and meaningful ways.

A pivotal area of research where this compound has gained prominence is in the development of inhibitors for oncogenic proteins. Notably, it has been identified as a key component in the creation of inhibitors targeting the KRAS G12D mutation, a significant driver in numerous cancers, including pancreatic ductal adenocarcinoma. nih.govacs.org The propanoic acid moiety can form crucial interactions, such as hydrogen bonds, with amino acid residues in the target protein's binding site, contributing to the inhibitor's potency and selectivity. nih.gov

Beyond cancer research, pyrrole derivatives have a long history of investigation for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The structural features of pyrrole-containing propanoic acids make them attractive candidates for further exploration in the quest for novel therapeutic agents. sigmaaldrich.com

Overview of Current Academic Investigations and Research Trajectories

Current research involving this compound is heavily concentrated on its application as a foundational element in the synthesis of highly specific enzyme inhibitors. Academic and industrial laboratories are actively engaged in structure-based drug design programs that utilize this compound as a starting point for creating more potent and selective drug candidates. nih.govacs.org

One of the most significant research trajectories is the development of covalent inhibitors for the KRAS G12D protein. targetmol.com In this context, this compound serves as a non-covalent binding element that positions a reactive group to form a permanent bond with a nearby cysteine residue on the protein, effectively shutting down its oncogenic signaling. This compound is also known by its research designations, KRAS G12D inhibitor 18 and RMC-9805. medchemexpress.com

Furthermore, the versatility of the pyrrole and propanoic acid functionalities allows for the systematic modification of the molecule to explore the structure-activity relationships (SAR). Researchers are synthesizing a variety of analogs to understand how changes in the molecular structure affect binding affinity, selectivity, and cellular activity. These studies are crucial for optimizing lead compounds into viable drug candidates. nih.gov

Another area of investigation, though less prominent, is the potential use of related pyrrole-propanoic acid derivatives in agriculture, with some patents exploring their utility as herbicides. google.com This suggests that the biological activities of this class of compounds may extend beyond human medicine.

Table 2: Key Research Applications of this compound and its Derivatives

| Research Area | Application | Key Findings |

|---|---|---|

| Oncology | Building block for KRAS G12D inhibitors | Forms key interactions with the target protein, leading to potent and selective inhibition of cancer cell growth. nih.govacs.org |

| Medicinal Chemistry | Scaffold for drug discovery | The pyrrole-propanoic acid motif is a versatile platform for developing new therapeutic agents. sigmaaldrich.com |

| Chemical Synthesis | Versatile chemical intermediate | The dual functionality allows for a wide range of chemical modifications. |

| Agriculture | Potential herbicide | Some derivatives have been investigated for their herbicidal properties. google.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-7(10)2-1-6-3-4-8-5-6/h3-5,8H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYXUUHRYSSIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622728 | |

| Record name | 3-(1H-Pyrrol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134448-22-9 | |

| Record name | 3-(1H-Pyrrol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrrol-3-yl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 1h Pyrrol 3 Yl Propanoic Acid

Diverse Synthetic Routes to the Core 3-(1H-Pyrrol-3-yl)propanoic Acid Scaffold

The construction of the this compound framework can be accomplished through various synthetic approaches, each offering distinct advantages in terms of starting material availability, reaction conditions, and substituent tolerance. These methods can be broadly categorized into direct functionalization of pre-formed pyrrole (B145914) rings and de novo synthesis involving condensation and cyclization reactions.

Direct Functionalization Approaches to Pyrrole Ring Systems

Direct C-H functionalization of the pyrrole ring presents an atom-economical and straightforward strategy for introducing the propanoic acid side chain. nih.gov Given the electron-rich character of pyrrole, it readily undergoes electrophilic substitution reactions. nih.gov However, controlling the regioselectivity between the more reactive C2 and the desired C3 position is a critical aspect. umich.edu

One common approach involves the Friedel-Crafts acylation of a suitable N-protected pyrrole. The choice of the N-protecting group is crucial in directing the incoming electrophile to the C3 position. For instance, sterically demanding groups like triisopropylsilyl (TIPS) can effectively block the C2 and C5 positions, thereby favoring substitution at the C3 position. umich.eduacs.org The reaction of N-TIPS-pyrrole with an appropriate three-carbon electrophile, such as succinic anhydride (B1165640) or a derivative, would introduce the desired propanoic acid precursor. Subsequent removal of the protecting group would then yield the target molecule.

Another strategy involves the Vilsmeier-Haack formylation, which typically occurs at the C2 position of unsubstituted pyrrole. However, by employing specific N-substituents, the regioselectivity can be shifted towards the C3 position. umich.edu The resulting 3-formylpyrrole can then be subjected to a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) ester bearing the acetate (B1210297) moiety, followed by reduction of the double bond and hydrolysis of the ester to afford this compound.

| Reaction | Reagents and Conditions | Key Features |

| Friedel-Crafts Acylation | N-TIPS-pyrrole, succinic anhydride, Lewis acid | Steric hindrance directs acylation to C3. |

| Vilsmeier-Haack then Wittig | N-substituted pyrrole, POCl₃/DMF; Ph₃P=CHCO₂R; H₂/Pd-C; H₃O⁺ | Introduces the side chain via a formyl intermediate. |

Condensation and Cyclization Reactions in Pyrrole Synthesis

De novo synthesis of the pyrrole ring offers a powerful alternative for accessing specifically substituted pyrroles, including this compound. The Paal-Knorr synthesis is a classic and widely used method for constructing pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. organic-chemistry.org To synthesize the target molecule via this route, a γ-keto acid or its ester equivalent bearing the propanoic acid side chain would be required. For instance, the condensation of 2-amino-5-oxohexanoic acid with a suitable cyclizing agent would directly furnish the desired product.

Another versatile approach is the Van Leusen pyrrole synthesis, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor. nih.gov In the context of synthesizing this compound, an appropriate acrylate (B77674) derivative could serve as the Michael acceptor. The reaction with TosMIC under basic conditions would lead to a [3+2] cycloaddition, forming the pyrrole ring with the propanoic acid precursor at the C3 position. nih.gov

Furthermore, multicomponent reactions provide an efficient means to construct complex pyrrole structures in a single step. alliedacademies.org For example, a three-component reaction involving an amine, a 1,3-dicarbonyl compound, and an α-halo ketone could be designed to yield a highly functionalized pyrrole that can be further elaborated to the target acid.

| Reaction | Starting Materials | Key Features |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine/ammonia | A classic and reliable method for pyrrole formation. organic-chemistry.org |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Michael acceptor | A versatile [3+2] cycloaddition approach. nih.gov |

| Multi-component Reactions | Amine, 1,3-dicarbonyl, α-halo ketone | Efficient one-pot synthesis of substituted pyrroles. alliedacademies.org |

Aza-Wittig Reactions for Pyrrole Formation

The aza-Wittig reaction has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including pyrroles. nih.gov This reaction typically involves the reaction of an iminophosphorane with a carbonyl compound. For the synthesis of a 3-substituted pyrrole like this compound, a strategy could involve the intramolecular aza-Wittig reaction of a suitably functionalized phosphine (B1218219) imide.

A plausible synthetic route could start with the preparation of a γ-azido ester. The azide (B81097) can be converted to an iminophosphorane by treatment with triphenylphosphine (B44618) (the Staudinger reaction). The ester moiety can then be transformed into a ketone. Intramolecular reaction of the resulting iminophosphorane with the ketone would lead to the formation of the pyrrole ring. Subsequent modification of the substituent at the 3-position would be necessary to install the propanoic acid group.

Alternatively, an intermolecular aza-Wittig approach could be employed. For instance, the reaction of a β-keto ester-derived iminophosphorane with an α-halo ketone could lead to the formation of a substituted pyrrole. The substituents on the starting materials would need to be carefully chosen to yield the desired this compound skeleton after cyclization and any necessary subsequent transformations. nih.gov

Strategies for the Derivatization and Structural Modification of this compound Analogues

The structural diversity of this compound analogues can be expanded through various derivatization strategies, focusing on the modification of the pyrrole nitrogen and the introduction of substituents at different positions on the pyrrole ring.

Modification of the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring in this compound is a key site for derivatization. nih.gov The lone pair of electrons on the nitrogen is part of the aromatic sextet, which makes the N-H proton acidic and susceptible to deprotonation by a suitable base. libretexts.org The resulting pyrrolide anion is a potent nucleophile and can react with a variety of electrophiles.

Alkylation of the pyrrole nitrogen can be readily achieved by treating the N-anion with alkyl halides. This allows for the introduction of a wide range of alkyl groups, which can influence the steric and electronic properties of the molecule. Similarly, acylation with acid chlorides or anhydrides can be used to install acyl groups on the nitrogen.

Sulfonylation of the pyrrole nitrogen, for instance with a substituted sulfonyl chloride, is another important modification. nih.gov The resulting N-sulfonylpyrroles can exhibit altered reactivity and biological activity. For example, the introduction of a pyridinylsulfonyl group at the N1 position has been a key modification in the development of certain potassium-competitive acid blockers. nih.gov

| Modification | Reagents | Resulting Moiety |

| N-Alkylation | Alkyl halide, Base | N-Alkylpyrrole |

| N-Acylation | Acyl chloride/anhydride, Base | N-Acylpyrrole |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylpyrrole |

Substituent Effects on the Pyrrole Ring Positions

The introduction of substituents at the C2, C4, and C5 positions of the this compound scaffold can significantly impact its chemical and physical properties. The nature and position of these substituents influence the electron density distribution within the pyrrole ring, thereby affecting its reactivity and potential biological interactions. researchgate.net

Electrophilic substitution reactions, such as halogenation, nitration, and acylation, can be used to introduce substituents onto the pyrrole ring. The directing effect of the existing 3-propanoic acid group and any N-substituent will determine the position of the incoming electrophile. Generally, electron-donating groups on the pyrrole ring activate it towards electrophilic attack, while electron-withdrawing groups deactivate it.

| Substituent Position | Effect on Reactivity | Example Substituents |

| C2/C5 | Generally the most reactive sites for electrophilic substitution. | Halogens, Nitro groups, Acyl groups |

| C4 | Less reactive than C2/C5, but can be functionalized. | Alkyl groups, Aryl groups |

| N1 | Influences regioselectivity of ring substitution and overall properties. | Alkyl, Acyl, Sulfonyl groups |

Alterations to the Propanoic Acid Side Chain

The propanoic acid side chain of this compound is a focal point for chemical modifications, offering multiple avenues for derivatization. Standard carboxylic acid chemistry provides a robust toolkit for these transformations, allowing for the synthesis of a wide array of analogues with modified polarity, steric bulk, and chemical reactivity.

Key transformations of the propanoic acid moiety include:

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic catalysis. This transformation is fundamental for modifying the compound's solubility and for its use as a protecting group in further synthetic steps.

Amidation: Reaction with amines, facilitated by coupling agents, yields a diverse range of amides. This allows for the introduction of new functional groups and the construction of larger, more complex molecules.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(1H-pyrrol-3-yl)propan-1-ol. This transformation opens up further synthetic possibilities, such as etherification or oxidation to the corresponding aldehyde.

Halogenation: The carboxylic acid can be converted to an acyl halide, a highly reactive intermediate that can readily participate in a variety of nucleophilic substitution reactions.

These fundamental reactions are summarized in the table below, showcasing the versatility of the propanoic acid side chain for chemical modification.

| Reaction | Reagent(s) | Product | Significance |

| Esterification | Alcohol, Acid Catalyst | Ester | Modification of solubility, protecting group |

| Amidation | Amine, Coupling Agent | Amide | Introduction of new functional groups, molecular elaboration |

| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol | Access to further functionalization (ethers, aldehydes) |

| Halogenation | Thionyl chloride, Oxalyl chloride | Acyl Halide | Highly reactive intermediate for nucleophilic substitution |

This table provides a generalized overview of common reactions. Specific conditions and reagents may vary depending on the desired product and substrate.

Introduction of Complex Heterocyclic and Aromatic Moieties

The pyrrole ring of this compound serves as a versatile anchor for the introduction of complex heterocyclic and aromatic systems. These modifications are crucial for exploring the structure-activity relationships of its derivatives, particularly in the context of medicinal chemistry. The strategic addition of these moieties can significantly influence the compound's biological activity, pharmacokinetic properties, and target-binding affinity.

A prominent method for achieving this is through palladium-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura coupling . This reaction allows for the formation of carbon-carbon bonds between the pyrrole ring (or a suitably functionalized derivative) and a wide range of boronic acids or their esters, which can carry complex aromatic or heterocyclic substituents.

For instance, a bromo-substituted derivative of this compound can be coupled with an aryl or heteroaryl boronic acid to yield a more complex molecular architecture. The general scheme for such a transformation is depicted below:

General Scheme for Suzuki-Miyaura Coupling:

Where "Pyrrole" represents the 3-(1H-pyrrol-3-yl) core and "Ar" represents a complex aromatic or heterocyclic moiety.

The versatility of the Suzuki-Miyaura coupling is highlighted by the wide variety of commercially available boronic acids, enabling the synthesis of a vast library of derivatives. This approach has been successfully employed in the synthesis of complex biologically active molecules, where the introduced aromatic or heterocyclic group plays a critical role in the compound's therapeutic effect.

| Reactant 1 (Pyrrole Derivative) | Reactant 2 (Boronic Acid) | Catalyst System | Product Type |

| Bromo-3-(1H-pyrrol-3-yl)propanoic acid | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Phenyl-substituted pyrrolepropanoic acid |

| Iodo-3-(1H-pyrrol-3-yl)propanoic acid | Thiophene-2-boronic acid | PdCl2(dppf), K2CO3 | Thienyl-substituted pyrrolepropanoic acid |

| Bromo-3-(1H-pyrrol-3-yl)propanoic acid ester | Pyridine-3-boronic acid | Pd(OAc)2, SPhos, K3PO4 | Pyridyl-substituted pyrrolepropanoic acid ester |

This table provides illustrative examples of Suzuki-Miyaura coupling reactions. The specific catalyst, base, and solvent system must be optimized for each specific reaction.

Stereoselective Synthesis and Enantiomeric Control for Chiral Analogues

The development of stereoselective synthetic routes to chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity can be critical for biological activity and safety. While the parent compound is achiral, the introduction of substituents on the propanoic acid side chain or the pyrrole ring can create stereocenters.

Several strategies can be employed to achieve enantiomeric control:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to introduce the desired stereochemistry. For example, a chiral amino acid could be used to construct the pyrrole ring or the side chain, thereby embedding chirality into the final molecule.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, an asymmetric hydrogenation or a chiral Lewis acid-catalyzed Michael addition to an unsaturated precursor of this compound could establish a stereocenter with high enantiomeric excess.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A review of synthetic strategies towards chiral systems featuring the pyrrole unit highlights various methods that could be adapted for the synthesis of chiral analogues of this compound. lucp.netbenthamdirect.com These include the use of chiral catalysts for the construction of the pyrrole ring itself or for the stereoselective functionalization of a pre-existing pyrrole scaffold. researchgate.netnih.govsemanticscholar.org

| Strategy | Description | Potential Application to this compound |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. ingentaconnect.com | Synthesis from chiral amino acids to introduce stereocenters in the side chain or during ring formation. |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in a reaction. | Asymmetric hydrogenation of an unsaturated precursor or chiral-catalyzed addition reactions. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective transformation. | Attachment of a chiral auxiliary to the propanoic acid moiety to control the stereochemistry of subsequent reactions. |

This table outlines general strategies for stereoselective synthesis. The specific choice of method would depend on the desired chiral analogue and the synthetic route.

Green Chemistry Principles in Pyrrole-Propanoic Acid Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for developing sustainable and environmentally friendly processes. acs.org While specific studies on the green synthesis of this exact compound are not extensively documented, general green approaches for pyrrole synthesis can be readily adapted. lucp.netbenthamdirect.com

Key green chemistry strategies applicable to the synthesis of pyrrole-propanoic acids include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. nih.gov The Paal-Knorr synthesis of pyrroles, a common method for constructing the pyrrole ring, has been successfully performed in water. researchgate.net

Catalysis: Employing catalytic methods, including heterogeneous catalysts, to improve reaction efficiency and reduce waste. benthamdirect.comnih.gov Catalytic approaches often lead to higher atom economy and allow for easier separation and recycling of the catalyst.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. ingentaconnect.combenthamdirect.compensoft.net

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild, environmentally friendly conditions. researchgate.net

The adoption of these green chemistry principles can lead to more sustainable and cost-effective methods for the production of this compound and its derivatives.

| Green Chemistry Principle | Application in Pyrrole Synthesis | Potential Benefit |

| Use of Greener Solvents | Performing reactions in water or bio-derived solvents like ethanol. nih.govresearchgate.net | Reduced toxicity and environmental impact. |

| Catalysis | Employing recyclable heterogeneous catalysts or highly efficient homogeneous catalysts. benthamdirect.comnih.gov | Increased atom economy, reduced waste, and easier product purification. |

| Microwave-Assisted Synthesis | Utilizing microwave heating to drive reactions. ingentaconnect.combenthamdirect.compensoft.net | Faster reaction times, higher yields, and lower energy consumption. |

| Multi-component Reactions | Combining multiple reaction steps into a single, one-pot procedure. | Reduced solvent usage, purification steps, and overall waste generation. |

| Biocatalysis | Using enzymes to catalyze specific transformations. researchgate.net | High selectivity, mild reaction conditions, and reduced use of hazardous reagents. |

This table summarizes potential applications of green chemistry principles to the synthesis of pyrrole-containing compounds.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Key Structural Determinants for Biological Potency

The fundamental structure of 3-(1H-pyrrol-3-yl)propanoic acid, consisting of a pyrrole (B145914) ring and a propanoic acid side chain, is crucial for its biological interactions. Research has shown that both the pyrrole core and the acidic side chain play significant roles. For instance, in the context of anticancer agents, the 1-phenyl ring and a 3-aroyl moiety on the pyrrole have been identified as mandatory for potent inhibition of tubulin polymerization. nih.gov The aromatic nature of the pyrrole ring allows for diverse biological activities through electrophilic substitution reactions. donnu.edu.ua Furthermore, the presence of specific substituents, such as halogens on the pyrrole ring, has been shown to be a key characteristic for the antibacterial activity of related compounds like pyrrolomycins. nih.gov

The following table summarizes the key structural features and their impact on biological activity:

| Structural Feature | Impact on Biological Activity |

| Pyrrole Ring | Essential core scaffold; aromaticity allows for diverse substitutions. donnu.edu.ua |

| Propanoic Acid Moiety | Crucial for receptor binding and solubility. acs.org |

| 1-Phenyl Ring (in analogues) | Mandatory for potent tubulin polymerization inhibition in certain anticancer agents. nih.gov |

| 3-Aroyl Moiety (in analogues) | Also required for potent tubulin polymerization inhibition. nih.gov |

| Halogenation of Pyrrole Ring | Important for the antibacterial activity of pyrrolomycin analogues. nih.gov |

Systematic Variation of Pyrrole Ring Substituents and Their Effects on Activity

Systematic modifications of the pyrrole ring have demonstrated a profound impact on the biological activity of these compounds. The introduction of different substituents at various positions of the pyrrole ring allows for the fine-tuning of their therapeutic properties. For example, in the development of anti-inflammatory agents, increasing the bulkiness at position 1 of the pyrrole ring and replacing the acetic group with a larger acidic group can shift the inhibitory activity towards COX-1. nih.gov

In the context of antibacterial agents, dihalogenation on the pyrrole heterocycle is a significant structural feature for potent activity. nih.gov Furthermore, analogues with two pyrrolic units, especially with longer chains or secondary amines, have shown enhanced antibacterial effects, possibly due to better penetration of the bacterial cell membrane. nih.gov The development of pyrrole derivatives as inhibitors of the Hedgehog signaling pathway, relevant in certain cancers, has also benefited from systematic substituent variations. nih.gov

The table below illustrates the effects of different pyrrole ring substituents on activity:

| Substituent/Modification | Position | Effect on Activity |

| Increased Bulkiness | 1 | Shifts inhibitory activity towards COX-1 in anti-inflammatory analogues. nih.gov |

| Dihalogenation | - | Enhances antibacterial activity. nih.gov |

| Aromatic Groups | 4 and 5 | In furan-based analogues, substitution with aryl groups at these positions was explored to improve binding to Oncostatin M. acs.org |

| Nitrogen and Sulfur Heteroatoms | - | Replacing the oxygen in a furan (B31954) core with nitrogen (pyrrole) or sulfur (thiophene) was investigated to understand the importance of the heteroatom for biological activity. acs.org |

Conformational Analysis and Flexibility of the Propanoic Acid Moiety

The conformational freedom of the propanoic acid side chain is a critical factor influencing how these molecules interact with their biological targets. A more flexible propanoic acid substituent has been shown to improve binding affinity in certain contexts. For example, a less rigid propanoic acid chain at the 2-position of a furan-based analogue improved its binding affinity to the oncostatin M (OSM) receptor. acs.org

Computational studies, such as molecular dynamics simulations, are employed to understand the conformational preferences of the propanoic acid moiety. unimi.it The flexibility of this side chain allows the molecule to adopt different conformations, which can be crucial for fitting into a binding pocket. nih.govmdpi.com In some cases, the conformation can be influenced by the solvent and pH, with intramolecular hydrogen bonding playing a role in aprotic solvents. figshare.com

Bioisosteric Replacements of the Carboxylic Acid Group

The carboxylic acid group is a key pharmacophoric element, but its replacement with bioisosteres is a common strategy in drug design to improve properties like metabolic stability and permeability. nih.govcambridgemedchemconsulting.com A bioisostere is a functional group that retains similar biological properties to the original group. cambridgemedchemconsulting.com

Several functional groups have been successfully used as bioisosteric replacements for the carboxylic acid in various drug candidates. These include:

Tetrazoles: These are among the most common carboxylic acid isosteres, with similar acidity and planarity. nih.govenamine.net

Acyl sulfonamides: These also have pKa values in the range of carboxylic acids. nih.govnih.govenamine.net

Hydroxamic acids: These can also mimic the acidic function of carboxylic acids. nih.govenamine.net

3-Hydroxyisoxazoles: These are planar bioisosteres with pKa values similar to carboxylic acids. nih.govnih.gov

The choice of a specific bioisostere depends on the desired physicochemical properties and the specific interactions with the target protein. nih.gov

The following table lists some common bioisosteric replacements for the carboxylic acid group:

| Bioisostere | Key Features |

| Tetrazole | Similar acidity and planarity to carboxylic acid. nih.govenamine.net |

| Acyl sulfonamide | pKa values fall within the range of carboxylic acids. nih.govnih.govenamine.net |

| Hydroxamic acid | Can act as a carboxylic acid surrogate. nih.govenamine.net |

| 3-Hydroxyisoxazole | Planar with similar pKa values to carboxylic acid. nih.govnih.gov |

Rational Design Principles for Optimized Pyrrole-Propanoic Acid Analogues

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. nih.govresearchgate.net For pyrrole-propanoic acid analogues, this process involves integrating SAR data, computational modeling, and chemical synthesis to create optimized compounds. nih.govresearchgate.net

Key principles in the rational design of these analogues include:

Target-Oriented Design: The design process is often guided by the structure of the biological target, using techniques like molecular docking to predict binding modes. nih.govresearchgate.net

Scaffold Hopping and Disjunction: Creating new chemical entities by modifying or breaking down existing ring systems can lead to compounds with improved properties. nih.gov

Incorporation of Pharmacophores: Combining known pharmacophoric elements from different active compounds can lead to hybrid molecules with enhanced activity. nih.gov

Optimization of Physicochemical Properties: Rational design aims to improve properties such as solubility, stability, and bioavailability. nih.gov

Through these principles, researchers have successfully developed pyrrole-based compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. nih.govnih.govnih.gov

Analytical Methodologies for the Characterization and Quantification of 3 1h Pyrrol 3 Yl Propanoic Acid in Research

Chromatographic Techniques

Chromatographic methods are essential for separating 3-(1H-pyrrol-3-yl)propanoic acid from complex mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) is the most prominently used technique.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

HPLC is a versatile technique for the analysis of organic acids like this compound. shimadzu.com It allows for the separation, identification, and quantification of the compound in a given sample. In a typical setup, a solution of the sample is passed through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase. nih.gov

For purity assessment, HPLC can effectively separate the main compound from its impurities, which may include starting materials, byproducts, or degradation products. chemrevlett.com The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for accurate quantification.

Development and Validation of Reversed-Phase HPLC Methods

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound. youtube.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. nih.govyoutube.com

Method development in RP-HPLC involves the optimization of several parameters to achieve the desired separation. These parameters include the choice of the stationary phase (e.g., C8 or C18), the composition of the mobile phase (e.g., a mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol), the pH of the mobile phase, the column temperature, and the flow rate. chemrevlett.comchromatographyonline.compensoft.net For instance, a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH is a common starting point for separating pyrrole (B145914) derivatives. pensoft.netpensoft.net

Method validation is a critical step to ensure that the developed HPLC method is suitable for its intended purpose. researchgate.net Validation involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines, such as those from the International Council for Harmonisation (ICH). pensoft.netpensoft.net A validated RP-HPLC method provides reliable and reproducible results for the quantification and purity assessment of this compound. pensoft.net

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrrole ring, the propanoic acid chain, and the NH group. The chemical shifts (δ) of these protons are influenced by their electronic environment. For example, the protons on the aromatic pyrrole ring would appear at a different chemical shift compared to the aliphatic protons of the propanoic acid chain. docbrown.info Spin-spin coupling between adjacent non-equivalent protons can lead to the splitting of signals, providing further structural information. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the ¹³C NMR spectrum. For this compound, this would include signals for the carbons of the pyrrole ring, the methylene (B1212753) groups of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid. mdpi.comrsc.org

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. mdpi.com These techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H on N of pyrrole | ~8.0 | - |

| H on C2 of pyrrole | ~6.6 | ~118 |

| H on C4 of pyrrole | ~6.0 | ~108 |

| H on C5 of pyrrole | ~6.6 | ~118 |

| CH₂ adjacent to pyrrole | ~2.8 | ~25 |

| CH₂ adjacent to COOH | ~2.5 | ~35 |

| OH of carboxylic acid | ~12.0 | - |

| C2 of pyrrole | - | ~118 |

| C3 of pyrrole | - | ~122 |

| C4 of pyrrole | - | ~108 |

| C5 of pyrrole | - | ~118 |

| CH₂ adjacent to pyrrole | - | ~25 |

| CH₂ adjacent to COOH | - | ~35 |

| C=O of carboxylic acid | - | ~175 |

Note: These are approximate predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds.

For this compound, the IR spectrum would show characteristic absorption bands for the following functional groups:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching vibrations. docbrown.info

N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponds to the N-H bond in the pyrrole ring. researchgate.net

C=O stretch: A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. docbrown.info

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the C-H bonds of the aliphatic chain and the pyrrole ring.

C=C and C-N stretches: Absorptions corresponding to the stretching vibrations of the C=C and C-N bonds within the pyrrole ring would appear in the fingerprint region (below 1500 cm⁻¹). docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Pyrrole) | 3300-3500 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C-H (Aliphatic & Aromatic) | 2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy level to a higher energy level. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the pyrrole ring is the primary chromophore. Pyrrole and its derivatives typically exhibit absorption bands in the UV region. researchgate.netresearchgate.net The UV-Vis spectrum would show a λmax value that can be used for qualitative identification and, in conjunction with a calibration curve, for quantitative analysis. The position and intensity of the absorption bands can be influenced by the solvent and the pH of the solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C7H9NO2), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula. The exact mass of the compound is 139.063328530 Da. nih.gov

In typical MS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Depending on the mode of analysis (positive or negative ion mode), various adducts can be observed.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₁₀NO₂]⁺ | 140.0706 |

| [M+Na]⁺ | [C₇H₉NO₂Na]⁺ | 162.0525 |

| [M+K]⁺ | [C₇H₉NO₂K]⁺ | 178.0265 |

| [M-H]⁻ | [C₇H₈NO₂]⁻ | 138.0561 |

| [M+HCOO]⁻ | [C₈H₁₀NO₄]⁻ | 184.0615 |

This table presents predicted m/z values for common adducts of this compound based on its molecular formula. Actual observed values may vary slightly depending on the instrument and analytical conditions.

Further analysis using tandem mass spectrometry (MS/MS) can provide structural information through the fragmentation of the parent ion. By analyzing the fragmentation pattern, researchers can confirm the connectivity of atoms within the molecule, providing a higher degree of confidence in its identification.

X-ray Crystallography for Solid-State Structure Elucidation

As of now, specific X-ray crystallographic data for this compound is not available in publicly accessible crystallographic databases. However, if a suitable single crystal of the compound were grown, X-ray diffraction analysis would yield a detailed structural model. This would allow for the unambiguous confirmation of its structure, showing the planarity of the pyrrole ring and the conformation of the propanoic acid side chain relative to the ring. Such data is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Stability-Indicating Analytical Methods in Degradation Studies

Stability-indicating analytical methods are developed to separate and quantify the intact active pharmaceutical ingredient (API) from its potential degradation products. researchgate.net These methods are essential for assessing the stability of a compound under various environmental conditions, as mandated by guidelines from the International Conference on Harmonization (ICH). researchgate.netnih.gov Forced degradation studies are performed to intentionally degrade the compound under stressed conditions to understand its degradation pathways. researchgate.net

For this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method would typically be developed. The study would expose the compound to a range of stress conditions. researchgate.net Studies on related pyrrole-containing compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown that the pyrrole ring system can be susceptible to degradation. nih.gov These derivatives were found to be particularly unstable in alkaline and acidic environments and were also sensitive to light (photolabile). nih.gov Their sensitivity to oxidation was dependent on the specific chemical structure. nih.gov

Based on this, a forced degradation study for this compound would likely involve the conditions outlined in the table below.

Table 2: Typical Stress Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heat | Degradation of the pyrrole ring or hydrolysis of the carboxylic acid group. nih.gov |

| Base Hydrolysis | 0.1 M NaOH, heat | Expected to be highly unstable, leading to significant degradation of the pyrrole ring. nih.gov |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the electron-rich pyrrole ring. researchgate.netnih.gov |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | To assess the intrinsic thermal stability of the solid compound. ijpsr.com |

| Photolytic Degradation | Exposure to UV/Vis light (ICH Q1B) | Potential for photodegradation due to the aromatic pyrrole ring. nih.gov |

The development of such a method would allow for the monitoring of the compound's purity over time and under various storage conditions, which is critical for ensuring its quality and reliability in research applications.

Biosynthesis and Natural Occurrence of Pyrrole Propanoic Acid Compounds

Enzymatic Pathways Involved in Pyrrole (B145914) Metabolism

The metabolism of pyrrole-containing compounds is a complex process governed by specific enzymatic pathways. The pyrrole ring, an electron-rich aromatic heterocycle, is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govhyphadiscovery.com These enzymes facilitate the oxidation of the pyrrole ring, often at the carbon atoms adjacent to the nitrogen, through an epoxide intermediate. hyphadiscovery.com This process is analogous to the generation of phenols from phenyl rings. hyphadiscovery.com The resulting reactive intermediates can be electrophilic and capable of binding to biological macromolecules like proteins and DNA. nih.gov In vitro studies have confirmed that microsomal fractions containing CYPs catalyze the activation of pyrrole compounds in the presence of NADPH, a reaction that can be inhibited by known CYP inhibitors. nih.gov

The biosynthesis of the pyrrole ring itself is fundamental to the formation of numerous natural products. A primary pathway for pyrrole biosynthesis involves the amino acid L-proline. wikipedia.orgnih.gov In this process, L-proline is acylated and tethered to a carrier protein (CP). nih.gov A flavin-dependent oxidase then catalyzes the four-electron oxidation of the prolyl-S-CP to generate a pyrrolyl-S-CP. nih.gov This thiotemplated pyrrole serves as a crucial building block for the synthesis of more complex molecules, including many nonribosomal peptide natural products. nih.gov

Furthermore, the metabolism of more complex pyrrole structures, such as pyrrolizidine (B1209537) alkaloids, also involves CYP-mediated activation. acs.org These alkaloids are metabolized into reactive pyrrolic intermediates that can form adducts with proteins, a key factor in their toxicity. acs.org The specific CYP isoenzymes involved, such as CYP3A4 and CYP3A5, can vary depending on the structure of the pyrrole compound. acs.org

Natural Products and Metabolites Containing Pyrrole-Propanoic Acid Moieties (e.g., Porphobilinogen (B132115), Indole (B1671886) Propionic Acid)

Several vital natural products and metabolites feature a pyrrole ring linked to a propanoic acid side chain or a structurally related moiety.

Porphobilinogen (PBG) is a critical intermediate in the biosynthesis of porphyrins, including heme and chlorophyll. wikipedia.org The structure of PBG consists of a pyrrole ring substituted with an aminomethyl group, a carboxymethyl (acetic acid) group, and a carboxyethyl (propanoic acid) group. wikipedia.org Its biosynthesis occurs in the cytosol, where two molecules of aminolevulinic acid (ALA) are dimerized by the enzyme ALA dehydratase (also known as porphobilinogen synthase). wikipedia.orgnih.gov Subsequently, in the heme synthesis pathway, four molecules of porphobilinogen are condensed by the enzyme porphobilinogen deaminase to form a linear tetrapyrrole called hydroxymethylbilane. wikipedia.orgnih.gov This molecule is the precursor to uroporphyrinogen III, which ultimately leads to the formation of heme. nih.gov Deficiencies in the enzymes of this pathway, such as porphobilinogen deaminase, can lead to genetic disorders like acute intermittent porphyria, characterized by the accumulation of PBG and ALA. nih.gov

Indole-3-propionic acid (IPA) is another significant metabolite, although it contains an indole ring (a fusion of a benzene (B151609) and a pyrrole ring) rather than a simple pyrrole. nih.gov IPA is recognized for its biological activities and is structurally related to the subject compound. It is produced from the essential amino acid tryptophan. nih.govmdpi.com While a portion of dietary tryptophan is absorbed by the host, the remainder can be metabolized by the gut microbiota. nih.gov Bacteria convert tryptophan into several indole derivatives, including IPA. nih.gov

The pyrrole framework is a common motif in a wide array of marine natural products, many of which exhibit significant biological activities. chim.itmdpi.com These compounds often feature a pyrrole-2-carboxamide structure, which can be further elaborated with various side chains. mdpi.comresearchgate.net

Microbiota-Mediated Production of Related Compounds

The gut microbiota plays a crucial role in metabolizing dietary components into bioactive molecules. nih.gov A prominent example relevant to pyrrole-propanoic acid structures is the microbial production of indole-3-propionic acid (IPA) from tryptophan. nih.govmdpi.com This conversion is primarily carried out by bacteria belonging to the Clostridiaceae and Peptostreptococcaceae families. mdpi.com These microorganisms in the intestinal lumen utilize tryptophan for their own metabolic needs, generating IPA as a byproduct that can be absorbed by the host and influence its homeostasis. nih.gov

The production of IPA by the gut microbiota has been linked to various physiological effects. nih.govasm.org For instance, studies have shown that IPA can act as an antioxidant and anti-inflammatory agent. frontiersin.org The link between gut microbiota, their metabolites like IPA, and host health is an active area of research, highlighting the importance of these microbial enzymatic pathways in producing compounds that are structurally related to 3-(1H-pyrrol-3-yl)propanoic acid. nih.govahajournals.org

Future Research Directions and Academic Perspectives on 3 1h Pyrrol 3 Yl Propanoic Acid

Exploration of Novel Therapeutic Targets and Disease Areas

The inherent biological activity of the pyrrole (B145914) nucleus suggests that 3-(1H-pyrrol-3-yl)propanoic acid and its analogues could be potent modulators of various physiological and pathological processes. While research into its specific therapeutic targets is ongoing, the broader class of pyrrole derivatives has shown promise in several key areas, offering a roadmap for future investigations.

Antimicrobial and Antiviral Frontiers: The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrole-containing compounds have demonstrated significant potential in this arena. Future research will likely focus on identifying the specific microbial enzymes or cellular pathways that are inhibited by this compound derivatives. Furthermore, the exploration of its efficacy against a wider range of pathogenic bacteria and fungi, including multi-drug resistant strains, is a critical avenue of investigation. In the antiviral domain, derivatives of pyrrole have been explored as inhibitors of viral enzymes such as HIV integrase. This provides a strong rationale for screening this compound and its analogues against a spectrum of viral targets.

Oncology and Anti-inflammatory Applications: The anti-proliferative properties of pyrrole derivatives make them attractive candidates for cancer therapy. Future studies will likely investigate the potential of this compound to inhibit key signaling pathways involved in tumor growth and metastasis, such as those mediated by Oncostatin M, which has been implicated in breast cancer progression. Moreover, the anti-inflammatory potential of this scaffold warrants further exploration. Research could be directed towards its ability to modulate inflammatory mediators and its potential application in chronic inflammatory diseases.

Advancements in Synthetic Methodologies for Complex Analogues

The development of novel and efficient synthetic routes is paramount to unlocking the full potential of the this compound scaffold. While classical methods for pyrrole synthesis exist, future research will focus on creating more complex and functionally diverse analogues.

Modern Synthetic Approaches: Advanced synthetic techniques such as multi-component reactions, C-H activation, and flow chemistry are expected to play a pivotal role in the derivatization of this compound. These methods offer advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds for biological screening. The use of sophisticated catalytic systems, including transition metal catalysts, will be crucial for achieving regioselective functionalization of the pyrrole ring and the propanoic acid side chain.

Table 1: Promising Synthetic Strategies for this compound Analogues

| Synthetic Strategy | Description | Potential Advantages |

| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. | High efficiency, atom economy, and rapid generation of molecular diversity. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Avoids pre-functionalization steps, leading to more concise synthetic routes. |

| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Improved safety, scalability, and precise control over reaction parameters. |

| Photoredox Catalysis | Using light to initiate chemical transformations. | Mild reaction conditions and access to unique chemical reactivity. |

Integration of Cheminformatics and Artificial Intelligence in Compound Discovery

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing the landscape of drug discovery and materials science. The application of these computational tools to the study of this compound and its derivatives is a burgeoning area with immense potential.

In Silico Screening and Design: Computational models can be employed to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual libraries of this compound analogues. This in silico screening can significantly expedite the identification of promising lead compounds for further experimental validation, thereby reducing the time and cost associated with traditional high-throughput screening. Generative AI models can even design novel molecules with desired properties from the ground up.

Predictive Modeling: Machine learning algorithms can be trained on existing data to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

Mechanistic Investigations of Biological Activities Beyond Primary Target Interactions

A comprehensive understanding of the mechanism of action of this compound and its derivatives is crucial for their development as therapeutic agents. While initial studies may identify a primary biological target, it is equally important to investigate potential off-target effects and secondary mechanisms of action.

Systems Biology Approaches: Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by treatment with this compound analogues. This systems-level understanding can reveal novel biological pathways and molecular targets that are modulated by the compound, offering insights into its broader pharmacological profile.

Potential Applications in Material Science and Agrochemistry

The unique chemical structure of this compound also lends itself to exploration in fields beyond medicine.

Material Science: The pyrrole moiety is a well-known building block for conductive polymers. The propanoic acid functional group of this compound offers a handle for polymerization and for tuning the properties of the resulting materials. Future research could focus on the development of novel conductive polymers and copolymers derived from this compound for applications in electronics, sensors, and energy storage devices. The carboxylic acid group can also be used to create functionalized surfaces and nanoparticles.

Agrochemistry: Propionic acid itself is recognized as a fungicide and bactericide used in the preservation of stored grains. regulations.gov This provides a strong rationale for investigating the potential of this compound and its derivatives as novel agrochemicals. A patent has mentioned the use of pyrrole derivatives as plant growth regulators. google.com Future studies could explore their efficacy as fungicides, bactericides, or plant growth regulators, potentially leading to the development of new and more effective crop protection agents.

Q & A

Q. What are the common synthetic routes for 3-(1H-pyrrol-3-yl)propanoic acid and its derivatives?

- Methodological Answer : A widely used approach involves nucleophilic substitution reactions. For example, 3-bromopropanoic acid can react with heterocyclic thiols (e.g., methimazole) under controlled conditions to yield thioether-linked derivatives. Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or DMSO) improves regioselectivity for sulfur over nitrogen substitution . Additionally, tert-butyl propiolate can be employed in alkyne activation strategies to synthesize α,β-unsaturated analogs, with tert-butyl esters favoring (E)-isomer formation due to steric effects . Post-synthesis, acid hydrolysis (e.g., HCl in dioxane) cleaves protective esters to yield the free carboxylic acid.

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer : Solubility is highly solvent-dependent. For biological assays:

- Prepare stock solutions in DMSO (62 mg/mL) or ethanol (1–2 mg/mL) .

- Dilute stocks into aqueous buffers (e.g., PBS pH 7.2) immediately before use to avoid precipitation.

- For organic solvent-free preparations, dissolve the compound directly in PBS (1 mg/mL) but avoid long-term storage (>24 hours) due to instability .

- Centrifuge solutions at 10,000 × g for 5 minutes to remove insoluble particulates before assay application.

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm pyrrole ring substitution patterns and propanoic acid chain integrity. Deuterated DMSO or CDCl₃ are suitable solvents .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–280 nm) to assess purity. A gradient of acetonitrile/water (0.1% TFA) is effective for separation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ = 140.07 for C₇H₉NO₂) and detects synthetic byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound derivatives be addressed?

- Methodological Answer : Regioselectivity issues arise when reactive sites (e.g., sulfur vs. nitrogen in methimazole) compete. Strategies include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor sulfur substitution by stabilizing transition states .

- Catalysts : Use 1,4-diazabicyclo[2.2.2]octane (DABCO) to enhance alkyne activation in α,β-unsaturated ester formation, improving (E)-isomer yields .

- Protecting Groups : Temporarily block nitrogen sites with tert-butoxycarbonyl (Boc) groups before functionalizing sulfur.

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. To address:

- Metabolite Profiling : Use LC-MS to identify in vivo metabolites (e.g., hydroxylated or conjugated derivatives) and test their activity .

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models to correlate exposure with efficacy .

- Pro-drug Design : Modify the carboxylic acid group (e.g., esterification) to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .

Q. What experimental considerations are critical when assessing the inhibitory effects of this compound on amyloid-β aggregation?

- Methodological Answer :

- Aggregation Assays : Use thioflavin T (ThT) fluorescence to monitor β-sheet formation in Aβ42 peptides (100 µM) incubated with the compound (10–100 µM) in PBS (pH 7.4) at 37°C .

- Controls : Include curcumin or resveratrol as positive controls for aggregation inhibition.

- Transmission Electron Microscopy (TEM) : Validate fibril morphology changes post-treatment.

- Cell-free vs. Cellular Models : Confirm activity in neuronal cell lines (e.g., SH-SY5Y) to assess permeability and cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。